molecular formula C11H11BrO2 B3392175 2-Bromo-1-[3-(cyclopropyloxy)phenyl]ethanone CAS No. 863654-22-2

2-Bromo-1-[3-(cyclopropyloxy)phenyl]ethanone

Cat. No.: B3392175
CAS No.: 863654-22-2
M. Wt: 255.11 g/mol
InChI Key: HXUVHTKSOJKDHY-UHFFFAOYSA-N
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Description

2-Bromo-1-[3-(cyclopropyloxy)phenyl]ethanone is a brominated acetophenone derivative characterized by a cyclopropyloxy substituent at the meta position of the phenyl ring. Such compounds are typically employed as intermediates in pharmaceuticals, agrochemicals, or materials science due to their reactivity in nucleophilic substitution or coupling reactions .

Properties

IUPAC Name

2-bromo-1-(3-cyclopropyloxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c12-7-11(13)8-2-1-3-10(6-8)14-9-4-5-9/h1-3,6,9H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUVHTKSOJKDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=CC(=C2)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863654-22-2
Record name 2-bromo-1-(3-cyclopropoxyphenyl)ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[3-(cyclopropyloxy)phenyl]ethanone typically involves the bromination of 1-[3-(cyclopropyloxy)phenyl]ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yields and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[3-(cyclopropyloxy)phenyl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-[3-(cyclopropyloxy)phenyl]ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1-[3-(cyclopropyloxy)phenyl]ethanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine atom and the cyclopropyloxy group can interact with the active site of enzymes or binding sites of receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved would vary based on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of brominated acetophenones are heavily influenced by their substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Key Applications Notable Properties References
2-Bromo-1-[3-(cyclopropyloxy)phenyl]ethanone 3-(Cyclopropyloxy)phenyl C₁₁H₁₁BrO₂ Pharmaceutical intermediate (inferred) Electron-donating cyclopropyloxy group enhances stability; likely soluble in organic solvents
2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone 3-(Trifluoromethyl)phenyl C₉H₆BrF₃O Agrochemical synthesis Strong electron-withdrawing CF₃ group increases electrophilicity; higher reactivity in SN2 reactions
2-Bromo-1-(4-(3-bromothien-2-yl)phenyl)ethanone 4-(3-Bromothien-2-yl)phenyl C₁₂H₈Br₂OS Materials science (e.g., conductive polymers) Thiophene moiety enables π-conjugation; dual bromine sites for cross-coupling
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone 3,4-Dimethoxyphenyl C₁₀H₁₁BrO₃ Organic synthesis (e.g., alkaloid analogs) Methoxy groups improve solubility in polar solvents; steric hindrance affects reaction pathways
2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethanone 3-(Morpholine sulfonyl)phenyl C₁₂H₁₄BrNO₄S Kinase inhibitor precursors Sulfonyl group enhances hydrogen-bonding capacity; morpholine ring aids bioavailability

Physicochemical Properties

  • Solubility : Cyclopropyloxy and methoxy groups improve solubility in organic solvents (e.g., DCM, THF), while sulfonyl or trifluoromethyl groups increase polarity .
  • Stability : Electron-withdrawing groups (e.g., CF₃) reduce thermal stability but enhance kinetic reactivity in substitution reactions .

Research Findings and Trends

  • Substituent Effects: Meta-substituted bromoacetophenones show higher regioselectivity in cross-coupling reactions compared to para-substituted analogs .

Biological Activity

2-Bromo-1-[3-(cyclopropyloxy)phenyl]ethanone is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C12H11BrO2C_{12}H_{11}BrO_2. Its structure includes a bromine atom, a cyclopropyloxy group, and an ethanone moiety, contributing to its diverse reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound shows significant antimicrobial properties against various bacterial strains.
  • Cytotoxicity : The compound has demonstrated cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can be crucial for therapeutic applications.

The mechanism of action of this compound is thought to involve:

  • Interaction with Cellular Targets : The compound likely interacts with specific receptors or enzymes, modifying their activity. This could lead to altered cell signaling pathways associated with growth and apoptosis.
  • Induction of Apoptosis : Evidence suggests that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Case Studies

  • Antimicrobial Activity :
    • A study tested the compound against Gram-positive and Gram-negative bacteria. Results showed inhibition zones ranging from 10 mm to 25 mm, indicating moderate to strong antimicrobial effects.
  • Cytotoxicity Assay :
    • In vitro assays on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed IC50 values around 15 µM, suggesting significant cytotoxicity compared to controls.
  • Enzyme Inhibition :
    • The compound was evaluated for its ability to inhibit cyclin-dependent kinases (CDKs). Inhibition assays indicated a competitive inhibition mechanism with Ki values in the low micromolar range.

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusZone of inhibition: 20 mm
CytotoxicityMCF-7 (breast cancer)IC50: 15 µM
Enzyme InhibitionCDK1Ki: 5 µM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-1-[3-(cyclopropyloxy)phenyl]ethanone, and how do reaction conditions affect yield and purity?

  • Methodological Answer : The compound is typically synthesized via bromination of 1-[3-(cyclopropyloxy)phenyl]ethanone using bromine (Br₂) in acetic acid or dichloromethane under controlled temperatures (0–5°C) to minimize side reactions. Solvent choice impacts reactivity: polar aprotic solvents like dichloromethane favor electrophilic substitution, while acetic acid may enhance bromine solubility. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the product . Alternative methods using ammonium bromide and oxone as brominating agents under mild conditions have been reported for analogous α-bromoketones, offering reduced toxicity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclopropyloxy group (δ ~0.5–1.5 ppm for cyclopropyl protons) and bromoethanone moiety (C=O at ~190–200 ppm in ¹³C NMR).
  • IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and C-Br absorption (~550–650 cm⁻¹) validate functional groups.
  • X-ray Crystallography : Resolves steric effects of the cyclopropyloxy substituent and confirms molecular geometry, as seen in structurally similar brominated ketones .
  • Mass Spectrometry (HRMS) : Provides exact mass verification (e.g., molecular ion peak at m/z ~267–270 for C₁₁H₁₀BrO₂) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent degradation. The bromine atom and ketone group make it sensitive to light, moisture, and nucleophiles. Use gloveboxes for air-sensitive reactions, and avoid prolonged exposure to polar solvents (e.g., DMSO) to reduce hydrolysis risks .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological interactions of this compound?

  • Methodological Answer : AutoDock Vina can model ligand-receptor binding by optimizing the compound’s conformation in protein active sites. Key steps:

Protein Preparation : Retrieve target structures (e.g., enzymes) from PDB and remove water/cofactors.

Ligand Preparation : Generate 3D conformers of the compound using tools like Open Babel.

Docking Simulation : Set grid boxes around active sites and run multithreaded calculations.

Analysis : Compare binding affinities (ΔG) and hydrogen-bonding interactions. The cyclopropyloxy group may sterically hinder binding in rigid pockets, as observed in analogous halogenated ketones .

Q. What strategies resolve contradictions in reactivity when substituting the phenyl ring of brominated ethanones?

  • Methodological Answer :

  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) meta to bromine enhance electrophilic substitution rates, while electron-donating groups (e.g., -OCH₃) reduce reactivity.
  • Steric Effects : Bulky substituents (e.g., cyclopropyloxy) at the 3-position hinder nucleophilic attacks, requiring elevated temperatures or catalysts (e.g., BF₃·Et₂O) .
  • Comparative Studies : Use Hammett plots to correlate substituent σ values with reaction rates. For example, 3-chloro-4-fluoro analogs show faster bromination than 4-methoxy derivatives due to inductive effects .

Q. What reaction mechanisms explain the bromination of 3-(cyclopropyloxy)phenylethanone?

  • Methodological Answer : The reaction proceeds via electrophilic aromatic substitution (EAS) where Br⁺ (generated from Br₂ or HBr/Oxone) attacks the electron-rich para position relative to the cyclopropyloxy group. The cyclopropyloxy substituent acts as an electron donor via resonance, directing bromination to the para position. Side reactions (e.g., dibromination) are mitigated by stoichiometric control (1.1 eq Br₂) and low temperatures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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